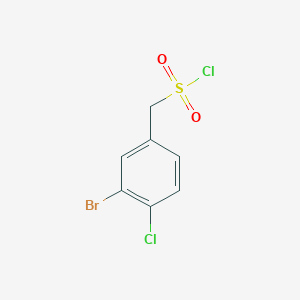
(3-Bromo-4-chlorophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-chlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C₇H₅BrCl₂O₂S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methanesulfonyl chloride typically involves the sulfonylation of (3-Bromo-4-chlorophenyl)methane. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chlorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, toluene
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
(3-Bromo-4-chlorophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride
- (3-Bromo-5-chlorophenyl)methanesulfonyl chloride
Uniqueness
(3-Bromo-4-chlorophenyl)methanesulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and chlorine atoms allows for selective reactions and modifications, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H5BrCl2O2S |
|---|---|
Molecular Weight |
303.99 g/mol |
IUPAC Name |
(3-bromo-4-chlorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-6-3-5(1-2-7(6)9)4-13(10,11)12/h1-3H,4H2 |
InChI Key |
WPBQLFMMTIGOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)

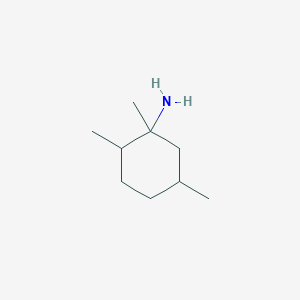
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

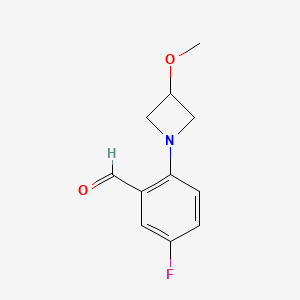
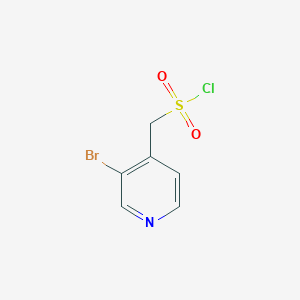
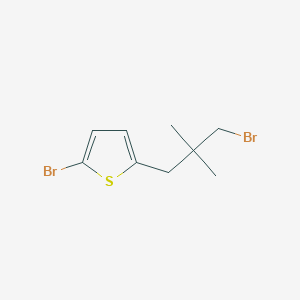
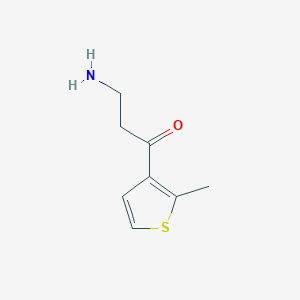
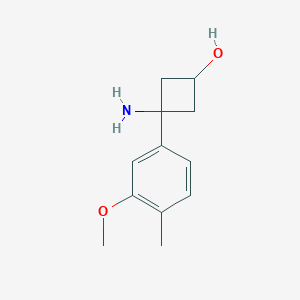
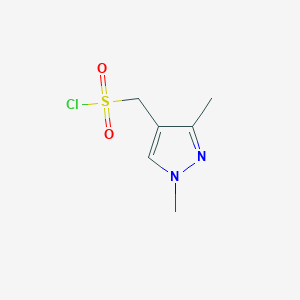
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)


